molecular formula C15H18N2O B1139344 Huperzine-A CAS No. 120786-18-7

Huperzine-A

Cat. No. B1139344
M. Wt: 242.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Huperzine A is a naturally-occurring sesquiterpene alkaloid compound found in the firmoss Huperzia serrata and in varying quantities in other Huperzia species . It has been investigated as a treatment for neurological conditions such as Alzheimer’s disease . It inhibits the breakdown of the neurotransmitter acetylcholine (ACh) by the enzyme acetylcholinesterase .


Synthesis Analysis

The total synthesis of Lycopodium alkaloid (−)-huperzine A has been accomplished in 10 steps with 17% overall yield from commercially abundant ®-pulegone . The synthetic route features an efficient synthesis of 4 via a Buchwald–Hartwig coupling reaction, a dianion-mediated highly stereoselective alkylation of 4, and a rare example of an intramolecular Heck reaction of an enamine-type substrate .


Molecular Structure Analysis

Huperzine A is an unsaturated sesquiterpene alkaloid compound that effectively crosses the blood-brain barrier (BBB), acting as a mixed-competitive, reversible, and selective AChE inhibitor . Its IUPAC name is (1R,9S,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo [7.3.1.02,7]trideca-2 (7),3,10-trien-5-one .


Chemical Reactions Analysis

The total synthesis of Lycopodium alkaloid (−)-huperzine A has been accomplished in 10 steps with 17% overall yield from commercially abundant ®-pulegone . The synthetic route features an efficient synthesis of 4 via a Buchwald–Hartwig coupling reaction, a dianion-mediated highly stereoselective alkylation of 4, and a rare example of an intramolecular Heck reaction of an enamine-type substrate .


Physical And Chemical Properties Analysis

The physicochemical properties of these new forms were investigated by thermal analysis (TGA and DSC) and dynamic vapor sorption (DVS) isotherms . The powder dissolution rates were compared with the marketed monohydrate .

Scientific Research Applications

Alzheimer’s Disease Treatment

Scientific Field

Neurology and Pharmacology

Summary of the Application

Huperzine A, a natural cholinesterase (AChE) inhibitor isolated from the Chinese herb Huperzia Serrata, has been used for therapeutic intervention on Alzheimer’s disease (AD) . It has demonstrated memory-enhancing effects in elderly individuals with mild memory impairment . It acts as a potent, selective, and reversible central acetylcholinesterase inhibitor .

Methods of Application or Experimental Procedures

Preclinical studies have reported Huperzine A’s ability to reverse cognitive impairment in animal models and improve learning and memory deficits in humans . The outcomes showed that Huperzine A displayed AChE inhibition, ChAT activity enhancement, memory improvement, and Aβ decreasing activity .

Results or Outcomes

The results suggest that Huperzine A has disease-modifying effects on Alzheimer’s disease. However, due to the uneven methodological quality, the results need to be rationally viewed, and extensively repeated .

Transdermal Drug Delivery

Scientific Field

Pharmacology

Summary of the Application

Huperzine A ethosomes gel has been developed for transdermal drug delivery . This application aims to maintain therapeutic efficacy, reduce adverse reactions in the digestive system, and address the challenges of sustained drug delivery .

Methods of Application or Experimental Procedures

Huperzine A ethosomes were prepared using the injection method, and their physical and chemical properties were characterized . A comparison was made between Huperzine A ethosomes gel, ordinary gel, and cream . The Franz diffusion cell test on mouse abdominal skin was conducted, and Huperzine A concentration was determined using LC-MS/MS .

Results or Outcomes

Results demonstrated that Huperzine A ethosomes gel exhibited significantly higher accumulative permeation, transdermal rate, and skin retention compared to ordinary gel and cream . The findings suggest that Huperzine A ethosomes gel, with its controllable quality and favorable transdermal absorption properties, holds potential as a safe option for clinical administration .

Nootropic Benefits

Summary of the Application

Huperzine A is also being investigated for its nootropic benefits. It is believed to enhance cognitive functions such as thinking, learning, and memory recall .

Methods of Application or Experimental Procedures

The application of Huperzine A as a nootropic involves oral administration. Its effects on cognitive functions are studied through various cognitive tests and assessments .

Results or Outcomes

While the results are promising, more research is needed to establish the efficacy of Huperzine A as a nootropic. Some studies suggest that it may have a potency equal to or even greater than prescription acetylcholinesterase inhibitors .

Antioxidant Properties

Summary of the Application

Huperzine A has been shown to act as a powerful antioxidant. It is believed to neutralize and, in some cases, prevent or even reverse oxidative damage caused by free radicals in the brain .

Methods of Application or Experimental Procedures

The antioxidant properties of Huperzine A are studied through various in vitro and in vivo experiments. These involve measuring the levels of oxidative stress markers before and after the administration of Huperzine A .

Results or Outcomes

Studies show that Huperzine A can effectively reduce oxidative stress in the brain. However, more research is needed to fully understand its antioxidant properties and potential therapeutic applications .

Safety And Hazards

When taken by mouth, Huperzine A is possibly safe when taken for less than 6 months. It can cause some side effects including nausea, diarrhea, vomiting, dry mouth, constipation, sweating, and blurred vision .

Future Directions

Huperzine A has been used for centuries in Chinese folk medicine to treat dementia . The effects of this alkaloid have been attributed to its ability to inhibit the cholinergic enzyme acetylcholinesterase (AChE), acting as an acetylcholinesterase inhibitor (AChEI) . The biological functions of HupA have been studied both in vitro and in vivo, and its role in neuroprotection is a good therapeutic candidate for Alzheimer´s disease (AD) .

properties

IUPAC Name

1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJBHWIHUMBLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Selagine

CAS RN

102518-79-6, 120786-18-7
Record name 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-Huperzine A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
10
Citations
J Li, HM Wu, RL Zhou, GJ Liu… - Cochrane Database of …, 2008 - cochranelibrary.com
… These properties might qualify Huperzine A as a promising agent for treating … of Huperzine A were mild and there were no significant differences of adverse events between Huperzine A …
Number of citations: 149 www.cochranelibrary.com
G Yang, Y Wang, J Tian, JP Liu - PloS one, 2013 - journals.plos.org
… effect of Huperzine A for treatment of Alzheimer’s disease. … favored Huperzine A: seven trials favored Huperzine A as … 19]; four trials favored Huperzine A as measured by Hastgawa’…
Number of citations: 241 journals.plos.org
SS Xu, ZX Gao, Z Weng, ZM Du, WA Xu… - Zhongguo yao li xue …, 1995 - europepmc.org
… To evaluate the efficacy and safety of tablet huperzine-A (Hup) in patients with Alzheimer's disease. … Huperzine-A in capsules and tablets for treating patients with Alzheimer disease. …
Number of citations: 281 europepmc.org
X Ma, C Tan, D Zhu, DR Gang, P Xiao - Journal of ethnopharmacology, 2007 - Elsevier
Huperzine A (HupA), isolated originally from a traditional Chinese medicine Qiang Ceng Ta, whole plant of Huperzia serrata (Thunb. ex Murray) Trev., a member of the Huperziaceae …
Number of citations: 330 www.sciencedirect.com
Y Ashani, JO Peggins III, BP Doctor - Biochemical and biophysical research …, 1992 - Elsevier
… SUMMARY Huperzine A, an alkaloid isolated from Huperzia serrata was found to reversibly … with huperzine A did not show any chemical modification of hupcrzine A. A low dissociation …
Number of citations: 197 www.sciencedirect.com
A Zangara - Pharmacology Biochemistry and Behavior, 2003 - Elsevier
… Huperzine A (HupA) is a good example of this continuum. … The Journal of the American Medical Association (JAMA) in March of 1997 stated, “Huperzine A appears to be strongly …
Number of citations: 256 www.sciencedirect.com
DL Bai, XC Tang, XC He - Current Medicinal Chemistry, 2000 - ingentaconnect.com
… Effects of huperzine A in aged monkeys. Saline or huperzine A was administered intramuscularly 20 min before testing. Huperzine A produced a dose-related improvement in the …
Number of citations: 347 www.ingentaconnect.com
DH Cheng, H Ren, XC Tang - Neuroreport, 1996 - journals.lww.com
THE effects of huperzine A on memory impairments induced by scopolamine were evaluted using a radial maze task and inhibition of cholinesterase in vitro compared with the effects of …
Number of citations: 195 journals.lww.com
GT Ha, RK Wong, Y Zhang - Chemistry & biodiversity, 2011 - Wiley Online Library
… Promising data suggested that huperzine A is well tolerated … huperzine A have been characterized, and it has been found that (Ā)-huperzine A is much more active than (þ)-huperzine A […
Number of citations: 133 onlinelibrary.wiley.com
AR Desilets, JJ Gickas… - Annals of …, 2009 - journals.sagepub.com
… All clinical trials published in the English language that evaluated huperzine A in patients with AD were included in this review. Articles published in Chinese were included when …
Number of citations: 73 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.